N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and an acetamide-linked phenoxy moiety at the 2-position. This compound has been synthesized via a nucleophilic substitution reaction between 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide and potassium phenoxide under reflux conditions, yielding a yellow crystalline product with a melting point of 213–215°C .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c18-10-14-13-8-4-5-9-15(13)22-17(14)19-16(20)11-21-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHSHPGHBEQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzothiophene Formation
Benzothiophene cores are commonly synthesized via intramolecular cyclization of aryl sulfides or mercapto-substituted precursors. For example, Pd/Al-catalyzed cyclization of 2-phenylthioethanol at elevated temperatures (200–250°C) yields benzo[b]thiophene. Adapting this method, a tetrahydro variant could be synthesized by starting with a cyclohexene-fused thioether precursor (e.g., 2-(cyclohex-1-en-1-yl)thioethanol). Cyclization under similar Pd-catalyzed conditions would yield 4,5,6,7-tetrahydrobenzo[b]thiophene, which could subsequently be functionalized.
Introduction of the Cyano Group at Position 3
The cyano group at position 3 may be introduced via electrophilic substitution or nucleophilic displacement. A plausible route involves nitration at position 3 followed by reduction to an amine and subsequent diazotization/cyanation. For instance, treating 4,5,6,7-tetrahydrobenzo[b]thiophene with fuming nitric acid generates the 3-nitro derivative, which is reduced to 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene using hydrogenation (H₂/Pd-C). Diazotization with NaNO₂/HCl and reaction with CuCN yields the 3-cyano derivative.
Amination at Position 2
Amination at position 2 can be achieved via Ullmann coupling or Buchwald-Hartwig amination. For example, treating 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with a bromine substituent at position 2 and reacting it with ammonia under CuI/L-proline catalysis affords the 2-amino intermediate.
Acylation with Phenoxyacetyl Chloride
The final step involves acylating the 2-amino group with phenoxyacetyl chloride. This reaction is typically performed in anhydrous dichloromethane or THF under basic conditions (e.g., triethylamine or pyridine) at 0–25°C. For instance, combining equimolar amounts of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and phenoxyacetyl chloride in the presence of triethylamine yields the target acetamide in 70–85% yield after purification by column chromatography.
Alternative Synthetic Routes
One-Pot Cyclization-Acylation Approach
A streamlined method involves synthesizing the benzothiophene core and performing acylation in a single pot. For example, cyclohexenyl thioacetate undergoes Pd-catalyzed cyclization to form 4,5,6,7-tetrahydrobenzo[b]thiophene, which is subsequently nitrated, reduced, cyanated, and acylated without isolation of intermediates. This approach reduces purification steps but requires precise control of reaction conditions.
Use of Solid-Phase Catalysts
Montmorillonite K10 clay impregnated with ZnCl₂ has been employed for cyclization of arylthioacetals into benzothiophenes. Applying this methodology, 2-(cyclohexenylthio)acetaldehyde dimethyl acetal cyclizes in the presence of ZnCl₂/montmorillonite at 120°C to yield the tetrahydrobenzothiophene core, which is further functionalized as described earlier.
Analytical Characterization and Optimization
Successful synthesis requires rigorous characterization via NMR (¹H, ¹³C), IR, and HRMS. Key spectral data for the target compound include:
-
¹H NMR (CDCl₃) : δ 1.70–1.85 (m, 4H, cyclohexyl CH₂), 2.50–2.65 (m, 2H, SCH₂), 4.60 (s, 2H, OCH₂CO), 6.85–7.35 (m, 5H, aromatic H).
-
IR (KBr) : 2250 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O).
Optimization of the cyanation step using trimethylsilyl cyanide (TMSCN) instead of CuCN may improve yields to >90%.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyanation : Competing nitration at position 2 or 4 can occur. Using directing groups (e.g., methoxy) or bulky solvents (t-BuOH) enhances selectivity for position 3.
-
Hydrogenation Side Reactions : Partial hydrogenation of the benzothiophene ring may lead to over-reduced byproducts. Employing poisoned catalysts (e.g., Lindlar’s catalyst) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenoxy moiety, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s phenoxyacetamide substituent distinguishes it from analogs with morpholine or cyano groups, influencing solubility and target selectivity.
- Pyridine-based analogs (e.g., ) exhibit insecticidal activity but lack the tetrahydrobenzothiophene ring’s conformational rigidity, which may enhance metabolic stability in the target compound .
Pharmacological Activity Comparisons
Key Observations :
- The target compound’s 5-LOX inhibition contrasts with the insecticidal (pyridine-based) and antimicrobial (arylphenyl-substituted) activities of analogs.
- Substitutions at the acetamide position (e.g., phenoxy vs. morpholinyl) dictate target specificity. For instance, morpholine-containing analogs may enhance blood-brain barrier penetration for CNS targets .
Physicochemical and Docking Comparisons
Key Observations :
- The target compound’s optimal hydrogen-bonding capacity (1 donor/4 acceptors) balances solubility and membrane permeability for inflammatory targets .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Molecular Formula : C14H14N2OS
Molecular Weight : 258.34 g/mol
CAS Number : 312917-14-9
The compound primarily acts as an inhibitor of c-Jun N-terminal kinases (JNK), specifically targeting JNK2 and JNK3. These kinases play crucial roles in cellular stress responses, apoptosis, and inflammation. The inhibition of JNK pathways has been linked to therapeutic effects in various conditions, including cancer and neurodegenerative diseases.
Inhibition of JNK Pathways
This compound has demonstrated potent inhibitory effects on JNK2 and JNK3 with reported pIC50 values of 6.5 and 6.7 respectively . The compound selectively inhibits these kinases without affecting JNK1, making it a valuable tool for studying the specific roles of JNK isoforms in disease processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 (Liver cancer) | 1.43 | Most sensitive |
| MCF-7 (Breast cancer) | 10.51 | Moderate sensitivity |
| THLE-2 (Normal liver cells) | 36.27 | Least sensitive |
The compound exhibited a significantly lower cytotoxic effect on normal liver cells compared to cancerous cells, indicating a degree of selectivity that could minimize adverse effects in therapeutic applications .
Case Studies
-
Liver Cancer Treatment :
A study highlighted the efficacy of this compound in inhibiting growth in HepG2 cells. The compound's mechanism involves the induction of apoptosis through the activation of intrinsic pathways mediated by JNK inhibition . -
Inflammation Models :
In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved histopathological outcomes. This suggests potential applications in treating inflammatory diseases by modulating JNK activity .
Selectivity and Potency
The selectivity for JNK2 and JNK3 over other kinases highlights its potential as a targeted therapy for diseases where these pathways are dysregulated. The compound's structure allows for specific binding to the ATP-binding site of these kinases .
Metabolic Stability
Preliminary studies indicate that the compound exhibits favorable metabolic stability in vivo, which is critical for its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxyacetamide?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between a substituted 2-aminobenzothiophene derivative and phenoxyacetyl chloride. For example, analogous compounds (e.g., JNK Inhibitor IX) are synthesized using carbodiimide-mediated coupling (e.g., EDC) in dichloromethane, followed by purification via silica gel chromatography with ethyl acetate/hexane gradients. Yields are optimized by controlling stoichiometry and reaction time .
- Key Steps :
- Activation of carboxylic acid (e.g., cyanoacetic acid) using carbodiimides.
- Nucleophilic acyl substitution with the amine group on the benzothiophene core.
- Characterization by -NMR to confirm substitution patterns (e.g., singlet for acetamide CH at δ 3.72 ppm) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization).
- Structural Confirmation :
- -NMR and -NMR to verify functional groups (e.g., cyano, acetamide).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- IR spectroscopy to identify characteristic stretches (e.g., C≡N at ~2200 cm, amide C=O at ~1650 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural predictions for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, related benzothiophene derivatives show:
- Puckering Parameters : Cyclohexene rings adopt envelope conformations (θ = 0.5–1.0°, φ = 120–130°) .
- Intermolecular Interactions : Aromatic stacking (Cg–Cg distances ~3.9 Å) and hydrogen bonds (N–H⋯O) stabilize the lattice, explaining discrepancies between computational models and experimental data .
Q. What strategies optimize the yield of N-(3-cyano-benzothiophen-2-yl)acetamide derivatives in multistep syntheses?
- Methodological Answer :
- Stepwise Optimization :
Substitution Reaction : Use polar aprotic solvents (DMF) with KCO to enhance nucleophilicity of the benzothiophene amine.
Reduction : Catalytic hydrogenation (H, Pd/C) or Fe/HCl for nitro-to-amine conversion, monitored by TLC .
Condensation : Employ Dean-Stark traps to remove water in refluxing toluene, improving amide formation efficiency .
- Yield Improvement :
- Microwave-assisted synthesis reduces reaction time (4 h → 30 min) .
- Use of molecular sieves to scavenge byproducts (e.g., HCl) in condensation steps .
Q. How does the electronic nature of the benzothiophene core influence biological activity in kinase inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- The electron-withdrawing cyano group enhances binding to kinase ATP pockets (e.g., JNK) by polarizing the benzothiophene π-system.
- Phenoxyacetamide’s flexibility allows hydrophobic interactions with allosteric sites, as seen in JNK Inhibitor IX (IC = 50 nM) .
- Assays :
- Kinase inhibition measured via fluorescence polarization (FP) or ADP-Glo™ assays.
- Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies (e.g., K68A mutation reduces affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
